4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a trimethyl-pyrazolylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the chlorinated benzamide precursor, which undergoes a series of reactions to introduce the dioxido-thiazinan ring and the trimethyl-pyrazolylmethyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorinated benzamide core allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: Shares the dioxido-thiazinan ring and chlorinated benzamide core but lacks the trimethyl-pyrazolylmethyl group.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-chlorobenzoic acid: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23ClN4O3S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H23ClN4O3S/c1-12-15(13(2)22(3)21-12)11-20-18(24)14-6-7-16(19)17(10-14)23-8-4-5-9-27(23,25)26/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,24) |
InChI Key |
JCXKSGYLENISBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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